molecular formula C9H13N3O2 B2613489 N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1251706-35-0

N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Cat. No. B2613489
M. Wt: 195.222
InChI Key: AABOBCJUGHCXER-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide , also known by its chemical formula C4H9NO , is a colorless, water-miscible liquid. It serves as a polar solvent in organic synthesis. DMA (Dimethylacetamide) exhibits miscibility with most other solvents, although it is poorly soluble in aliphatic hydrocarbons .


Synthesis Analysis

  • Reaction with Acetic Anhydride or Acetic Acid : Dimethylamine reacts with acetic anhydride or acetic acid to produce DMA .
  • Dehydration of Dimethylamine Salt : The salt of dimethylamine and acetic acid can undergo dehydration to yield DMA .
  • Reaction with Methyl Acetate : DMA can also be synthesized by reacting dimethylamine with methyl acetate .

The separation and purification of DMA are achieved through multistage distillation in rectification columns, resulting in a high yield of approximately 99% .


Molecular Structure Analysis

!DMA Structure


Chemical Reactions Analysis

DMA exhibits typical reactions of N,N-disubstituted amides. Hydrolysis of the acyl-N bond occurs in the presence of acids. Further exploration of specific reactions would require a detailed investigation of the literature .


Physical And Chemical Properties Analysis

  • Viscosity : 0.945 mPa·s

Scientific Research Applications

Synthesis and Anticancer Applications

N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is linked to the synthesis of intermediates for anticancer drugs. For instance, 4,6-Dichloro-2-methylpyrimidine, a crucial intermediate in the synthetic pathway of dasatinib, an anticancer drug, is synthesized from related compounds, demonstrating the importance of these chemical frameworks in drug development (Guo Lei-ming, 2012).

Antimicrobial Activity

Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials related to N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide, shows significant antimicrobial activity. These compounds exhibit antibacterial and antifungal activities, which are comparable to established antimicrobials like streptomycin and fusidic acid, highlighting their potential in developing new antimicrobial agents (A. Hossan et al., 2012).

Anticonvulsant Properties

A study focused on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine revealed their potential as anticonvulsant agents. The synthesis of these derivatives and their pharmacological evaluation indicate moderate anticonvulsant activity, underscoring the chemical's relevance in neurological research (H. Severina et al., 2020).

Environmental Toxicology

The environmental impact and toxicology of acetamide, N,N-dimethylacetamide, and their derivatives were reviewed, providing comprehensive insights into the biological consequences of exposure. This research is crucial for understanding the safety and environmental implications of using these compounds (G. Kennedy, 2001).

Photocatalytic CO2 Reduction

Investigations into photocatalytic CO2 reduction have identified N,N-dimethylacetamide as a viable solvent, with studies highlighting its stability and effectiveness in facilitating the reduction process. This research provides a pathway for using related chemical frameworks in sustainable chemical processes (Yusuke Kuramochi et al., 2014).

Supramolecular Chemistry

Research on the electrocatalytic reduction of CO2 has shown that modifications to bipyridyl ligands, similar in functionality to N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide, can enhance catalytic efficiency through supramolecular assembly. This highlights the role of subtle structural changes in improving catalytic reactions for environmental applications (C. Machan et al., 2014).

Safety And Hazards

  • IDLH (Immediate Danger) : 300 ppm

properties

IUPAC Name

N,N-dimethyl-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-7-4-5-10-9(11-7)14-6-8(13)12(2)3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABOBCJUGHCXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide

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